molecular formula C7H12FNO B13514934 1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine

1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine

Cat. No.: B13514934
M. Wt: 145.17 g/mol
InChI Key: AYQQLHSCKWPQFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Fluoromethyl)-2-oxabicyclo[221]heptan-4-amine is a bicyclic compound characterized by a fluoromethyl group and an oxabicycloheptane structure

Preparation Methods

The synthesis of 1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[2.2.1]heptane core.

    Introduction of the fluoromethyl group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and other advanced techniques to ensure consistent product quality.

Chemical Reactions Analysis

1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

    Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of various adducts.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders and cancer.

    Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific mechanical and thermal properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, providing insights into its potential therapeutic effects.

    Chemical Biology: Researchers explore its role as a chemical probe to study various biological pathways and processes.

Mechanism of Action

The mechanism of action of 1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoromethyl group and the bicyclic structure contribute to its binding affinity and selectivity. For example, it may act as an antagonist or agonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine can be compared with other similar compounds, such as:

    Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic core but differ in the substituents attached to the core, leading to variations in their chemical and biological properties.

    Fluoromethylated amines: Compounds with a fluoromethyl group and an amine functionality, which may exhibit similar reactivity but differ in their overall structure and applications.

    Oxabicycloheptane analogs: These analogs have variations in the oxygen-containing ring, affecting their stability and reactivity.

The uniqueness of 1-(Fluoromethyl)-2-oxabicyclo[22

Properties

Molecular Formula

C7H12FNO

Molecular Weight

145.17 g/mol

IUPAC Name

1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine

InChI

InChI=1S/C7H12FNO/c8-4-7-2-1-6(9,3-7)5-10-7/h1-5,9H2

InChI Key

AYQQLHSCKWPQFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1(CO2)N)CF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.